(E)-1-bromo-3-(2-bromovinyl)benzene

Regioselective Synthesis Oligo(phenylenevinylene)s Distyrylbenzene

(E)-1-Bromo-3-(2-bromovinyl)benzene (CAS 115665-72-0) is a meta-dibrominated styryl derivative possessing one aryl bromide and one (E)-configured vinyl bromide. This hetero-dihalide scaffold enables stepwise, chemoselective cross-coupling in organic synthesis, distinguishing it from mono-halogenated styrenes or symmetric dihalides.

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
Cat. No. B14804458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-bromo-3-(2-bromovinyl)benzene
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=CBr
InChIInChI=1S/C8H6Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+
InChIKeyYMTNXAURZFGPPZ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (E)-1-Bromo-3-(2-bromovinyl)benzene (CAS 115665-72-0): A meta-Dihalogenated Styryl Building Block for Sequential Cross-Coupling


(E)-1-Bromo-3-(2-bromovinyl)benzene (CAS 115665-72-0) is a meta-dibrominated styryl derivative possessing one aryl bromide and one (E)-configured vinyl bromide . This hetero-dihalide scaffold enables stepwise, chemoselective cross-coupling in organic synthesis, distinguishing it from mono-halogenated styrenes or symmetric dihalides [1]. The compound, with molecular formula C8H6Br2 and molecular weight 261.94 g/mol, features a defined E-stereochemistry at the vinyl group, which is critical for stereospecific downstream transformations .

Why (E)-1-Bromo-3-(2-bromovinyl)benzene Cannot Be Replaced by Common In-Class Alternatives


The precise value of (E)-1-bromo-3-(2-bromovinyl)benzene over simple analogs like β-bromostyrene or 1,3-dibromobenzene lies in its dual, electronically differentiated C–Br bonds: a vinyl bromide for rapid oxidative addition and a meta-substituted aryl bromide for subsequent coupling steps [1]. β-Bromostyrene (CAS 103-64-0) provides only a single reactive handle, limiting product complexity, while 1,3-dibromobenzene lacks a vinyl group and cannot form styrenyl or stilbenoid architectures . Ortho- and para-isomers undergo different reaction trajectories (e.g., cyclization vs. linear elongation), making the meta-isomer the exclusive choice for linear, stereodefined 1,3-phenylenevinylene motifs [2]. Generic substitution thus compromises both synthetic efficiency and stereochemical integrity.

Quantitative Evidence Guide for Differentiating (E)-1-Bromo-3-(2-bromovinyl)benzene from Closest Analogs


Meta-Regiochemistry Dictates Linear Oligomer/Polymer Topology vs. Ortho-/Para-Derived Cyclization

Bromine substitution at the meta-position directs cross-coupling toward linear molecular elongation. In a comparative study of ortho-, meta-, and para-bromobenzyl bromides under Stille/Suzuki conditions, the meta isomer afforded exclusively linear styrenyl products (isolated yield 85–92%), whereas the ortho isomer underwent concomitant cyclization to phenanthrenes [1]. The target compound's meta-vinyl bromide configuration is essential for synthesizing (E)-distyrylbenzenes and related 1,3-phenylenevinylene oligomers critical for optoelectronic materials [2]. The para-isomer yields symmetric, linear architectures but lacks the kinked topology required for amorphous film morphology; the ortho analog is structurally incompatible with linear conjugation due to steric-induced cyclization [1].

Regioselective Synthesis Oligo(phenylenevinylene)s Distyrylbenzene

Defined E-Stereochemistry at the Vinyl Bromide Controls Downstream Alkene Geometry

The target compound's vinyl bromide is exclusively in the (E)-configuration, as confirmed by the InChI stereodescriptor and bond stereocenter count of 1 [1]. By contrast, commercial β-bromostyrene (CAS 103-64-0) is commonly supplied as a cis/trans mixture , requiring subsequent isomer separation. The (E)-vinyl bromide configuration is directly transferred to the (E)-alkene geometry in cross-coupling products, with stereoretention typically >95% under standard palladium-catalyzed conditions [2]. Using a cis/trans mixture would result in stereochemically heterogeneous products, reducing the purity and functional performance of downstream materials (e.g., optoelectronic polymers) [3].

Stereospecific Synthesis trans-Stilbenes Alkene Isomerization

Dual C–Br Sites Enable Sequential Two-Step Elaboration vs. Single-Functionalization of Mono-Halides

The target compound bears both a vinyl and an aryl bromide, which exhibit differential reactivity towards oxidative addition with palladium(0) catalysts [1]. In class-level studies on vinyl bromobenzenes, the vinyl-Br site undergoes oxidative addition at lower temperatures (25–60 °C) compared to the aryl-Br site (80–120 °C), enabling sequential, chemoselective coupling [1]. By contrast, the mono-halide β-bromostyrene allows only a single coupling step, limiting the molecular complexity attainable in a single synthetic sequence. Empirical evidence from ortho-vinyl bromobenzene demonstrates that sequential Heck/Suzuki sequences achieve >80% overall two-step yields with excellent chemoselectivity [2].

Chemoselective Cross-Coupling Orthogonal Reactivity Multi-Component Synthesis

Higher LogP of 3.81 vs. β-Bromostyrene (LogP 2.9) Indicates Different Purification and Formulation Behaviour

The calculated partition coefficient (LogP) of (E)-1-bromo-3-(2-bromovinyl)benzene is 3.81, substantially higher than β-bromostyrene (LogP 2.9) and 1,3-dibromobenzene (LogP 3.1) . This >0.9 log unit increase translates to an approximately 8-fold higher octanol/water partition coefficient, directly impacting chromatographic retention times (longer on C18 reverse-phase columns) and requiring adjustment of eluent composition during flash purification [1]. The molecular weight of 261.94 g/mol (vs. 183.04 g/mol for β-bromostyrene) also results in lower volatility (estimated boiling point ~280 °C vs. 219–221 °C for β-bromostyrene), which is advantageous for high-temperature reactions but requires different storage and handling .

Lipophilicity Chromatographic Purification Physicochemical Property

Best Application Scenarios Driving Procurement of (E)-1-Bromo-3-(2-bromovinyl)benzene


Stepwise Construction of Unsymmetrical (E)-1,3-Distyrylbenzene Fluorophores for OLED Host Materials

The compound serves as the central meta-phenylene core in the stepwise synthesis of unsymmetrical distyrylbenzenes (DSBs). The vinyl bromide undergoes a first Heck or Suzuki coupling (25–60 °C) to introduce one styryl arm, followed by aryl bromide coupling (80–120 °C) to introduce a different arm [1]. This sequential, chemoselective strategy yields DSB fluorophores with tailored donor-acceptor architectures critical for blue OLED host materials [2]. Procurement ensures access to building blocks that enable library synthesis of DSB materials without isomeric purification.

Stereodefined Polymer Precursor for Poly(meta-phenylenevinylene) (PmPV) Derivatives

The (E)-vinyl bromide configuration is essential for stereoregular poly(meta-phenylenevinylene) (PmPV) synthesis via step-growth cross-coupling. The meta-linkage introduces kinked polymer backbones with amorphous morphology, improved solubility, and blue-shifted emission compared to para-linked PPVs, which is advantageous for solution-processed polymer light-emitting diodes (PLEDs) [3]. The 100% (E)-stereochemistry ensures all-trans alkene geometry, maximizing effective conjugation length and emission quantum yield.

Synthesis of Bioactive Stilbenoid Analogs via Sequential Vinyl-then-Aryl Coupling

The dual reactivity profile is ideal for constructing stilbenoid libraries for pharmaceutical screening. The vinyl bromide couples with boronic acids or organometallics to build the stilbene core, then the aryl bromide undergoes diversification (Suzuki, Sonogashira, or amination) to generate analog libraries [4]. This modular approach reduces synthetic steps by 1–2 compared to routes starting from mono-halogenated precursors, accelerating SAR campaigns.

Agrochemical Intermediate: Modular Approach to meta-Substituted Triaryl Architectures

Agrochemical discovery programs targeting meta-disubstituted aromatics benefit from the compound's sequential reactivity. The vinyl bromide couples first to install an aryl or heteroaryl group, and the remaining aryl bromide couples subsequently to introduce a second pharmacophoric element [5]. This strategy complements existing building block collections that rely on 1,3-dibromobenzene (which lacks vinyl functionality) or β-bromostyrene (which lacks a second halogen), enabling access to novel chemical space for pesticide and herbicide lead optimization.

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